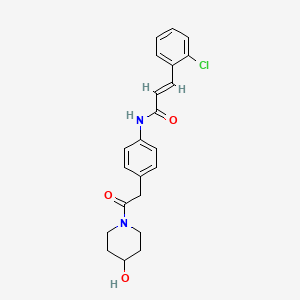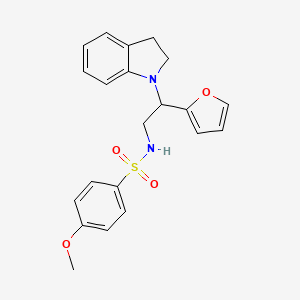![molecular formula C20H24N6O3 B2586948 8-(3-((2-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923129-49-1](/img/structure/B2586948.png)
8-(3-((2-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
カタログ番号 B2586948
CAS番号:
923129-49-1
分子量: 396.451
InChIキー: FKGUAYUMGGAPME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines are found in many biological systems and are key components of DNA and RNA .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring system, possibly through a multi-step process involving the reaction of an amine with a suitable precursor .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a purine ring system, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. For example, the amino group might be susceptible to reactions with acids or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it might have different solubility properties depending on the presence and position of functional groups .科学的研究の応用
Synthesis and Pharmacological Evaluation
- A study discusses the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their evaluation as potent 5-HT(1A) receptor ligands. Preliminary pharmacological studies indicated anxiolytic-like and antidepressant activities in mice, highlighting their potential for treating anxiety and depression (Zagórska et al., 2009).
Antiviral and Antihypertensive Activity
- Research on 7,8-polymethylenepurine derivatives, obtained through the condensation of specific acetal and amino-imidazoles, revealed their precursors' utility in studying antiviral and antihypertensive activities, underscoring the chemical versatility and therapeutic potential of such compounds (Nilov et al., 1995).
Receptor Affinity and Molecular Studies
- Another study synthesized arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, evaluating their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. The findings suggested the significance of a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. Preliminary in vivo pharmacological studies identified potential anxiolytic and antidepressant agents (Zagórska et al., 2015).
Structural Analysis and Design for New Materials
- A quantitative investigation of intermolecular interactions in a xanthine derivative, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, highlighted an anisotropic distribution of interaction energies. This study provides insight into designing new materials leveraging the unique properties of such molecules (Shukla et al., 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[3-(2-ethoxyanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-4-29-15-9-6-5-8-14(15)21-10-7-11-25-13(2)12-26-16-17(22-19(25)26)24(3)20(28)23-18(16)27/h5-6,8-9,12,21H,4,7,10-11H2,1-3H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGUAYUMGGAPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16824807 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![4-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2586867.png)
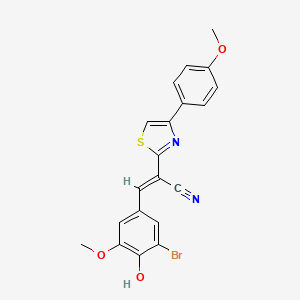
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2586870.png)
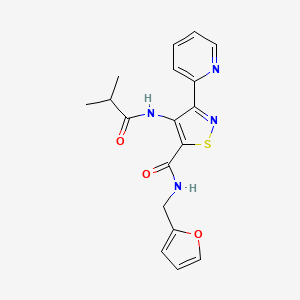
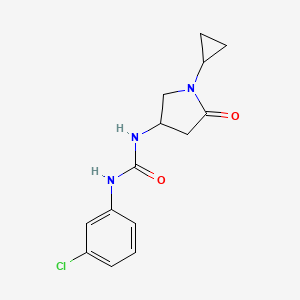



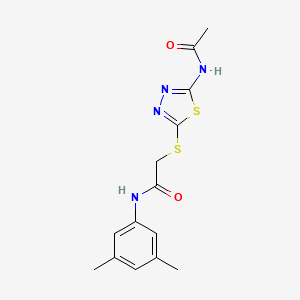
![1-(4-Chlorophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2586884.png)
